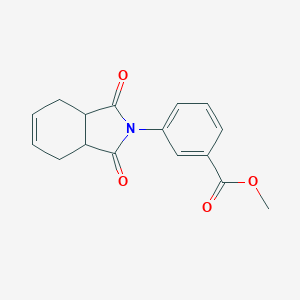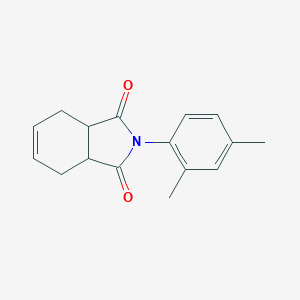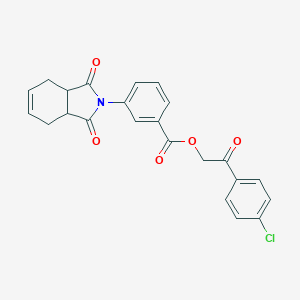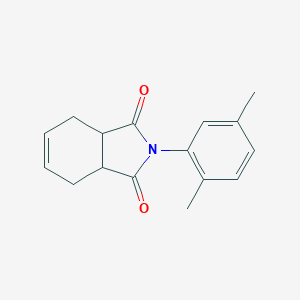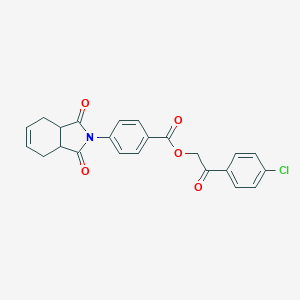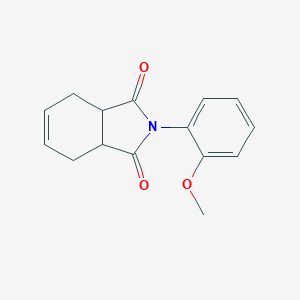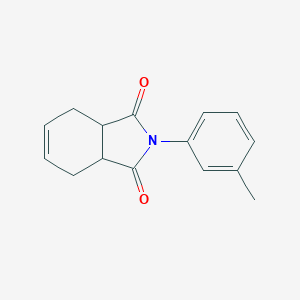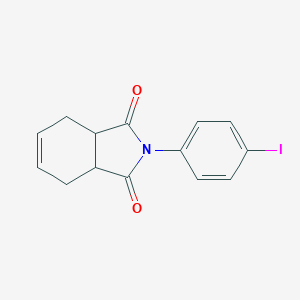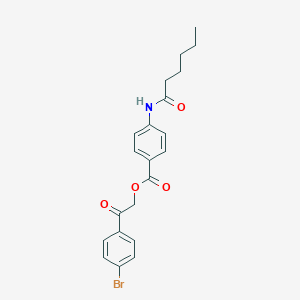
2-(biphenyl-4-yl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a benzoate ester, and dicyanophenoxy groups, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common method involves the reaction of 4-nitrophthalonitrile with biphenol using anhydrous potassium carbonate as a catalyst in dimethyl sulfoxide (DMSO) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of carboxyl groups.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic rings act as nucleophiles, attacking electrophilic centers . This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Bis(3,4-dicyanophenoxy)biphenyl: This compound shares a similar structure but lacks the benzoate ester group.
1,2-Bis(3,4-dicyanophenoxy)benzene: Another related compound with similar dicyanophenoxy groups but different aromatic core.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is unique due to its combination of biphenyl, benzoate ester, and dicyanophenoxy groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C29H18N2O4 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C29H18N2O4/c30-17-24-12-15-27(16-25(24)18-31)35-26-13-10-23(11-14-26)29(33)34-19-28(32)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-16H,19H2 |
Clé InChI |
QOPXKEIKSUKDNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341895.png)
